Indigotine P

Description

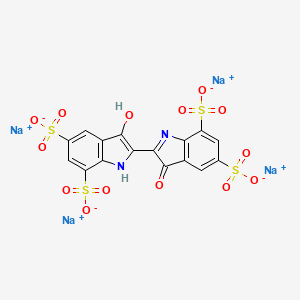

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

6371-42-2 |

|---|---|

Molecular Formula |

C16H6N2Na4O14S4 |

Molecular Weight |

670.5 g/mol |

IUPAC Name |

tetrasodium;2-(3-hydroxy-5,7-disulfonato-1H-indol-2-yl)-3-oxoindole-5,7-disulfonate |

InChI |

InChI=1S/C16H10N2O14S4.4Na/c19-15-7-1-5(33(21,22)23)3-9(35(27,28)29)11(7)17-13(15)14-16(20)8-2-6(34(24,25)26)4-10(12(8)18-14)36(30,31)32;;;;/h1-4,17,19H,(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32);;;;/q;4*+1/p-4 |

InChI Key |

HPKLSODFSVXPBF-UHFFFAOYSA-J |

Canonical SMILES |

C1=C(C=C(C2=C1C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Advanced Synthetic Pathways and Production of Indigotine P

Chemo-Synthetic Methodologies for Indigotine P

The chemical synthesis of indigotine is a well-established process, yet research continues to refine the understanding of its reaction mechanisms, precursor chemistry, and the control of impurities.

The formation of the indigotin (B1671874) molecule is fundamentally a process of dimerization and oxidation. The key precursor, indoxyl, which is unstable, undergoes aerobic oxidation to form indigotin. mdpi.comwildcolours.co.uk This process involves the joining of two indoxyl molecules. wildcolours.co.uk The reaction is sensitive to conditions, and under non-ideal circumstances, other products like isatin (B1672199) and indirubin (B1684374) can be formed, which affects the purity of the final dyestuff. fibershed.org

The traditional Baeyer-Drewsen synthesis, starting from o-nitrobenzaldehyde and acetone (B3395972) in an alkaline medium, involves a series of complex reactions. sapub.org Initial condensation is followed by an intramolecular redox reaction where the nitro group is reduced, leading to cyclization and the formation of the indigo (B80030) core structure. sapub.org The mechanism involves the formation of 4-hydroxy-4-(2-nitrophenyl)-2-butanone as an intermediate. sapub.org Quantum chemistry studies have also investigated the oxidation mechanisms of indigo initiated by hydroxyl (•OH) and hydroperoxyl (•OOH) radicals, finding that the reaction with •OH radicals primarily involves hydrogen abstraction from the NH site and addition to the central C=C double bond, leading to the loss of the chromophore. researchgate.net

Historically, indigo was derived from plants containing the precursor indican (B1671873), a colorless, water-soluble glycoside. wildcolours.co.ukfibershed.orgcambridgeresearchpub.com Enzymatic or acidic hydrolysis of indican cleaves it into glucose and indoxyl. cambridgeresearchpub.comtifr.res.in Indoxyl is the crucial intermediate that, upon exposure to air (oxidation), dimerizes to form the insoluble indigo pigment, indigotin. wildcolours.co.ukcambridgeresearchpub.comtifr.res.in

In modern synthetic routes, such as the Heumann-Pfleger synthesis, the pathway begins with the reaction of aniline (B41778), formaldehyde, and hydrogen cyanide to form N-phenylglycinenitrile. mdpi.com This is hydrolyzed to N-phenylglycine, which is then converted to indoxyl at high temperatures in a mixture of sodium amide, sodium hydroxide (B78521), and potassium hydroxide. mdpi.com The final step is the air oxidation of indoxyl to form indigo. mdpi.com Another significant synthetic route utilizes anthranilic acid. chemicalbook.com

The transformation of indoxyl to indigotin is a critical step. An alkaline medium is proposed to induce the formation of a reactive indoxyl enolate, which is then oxidized to intermediates like 3-oxo-indenoline, isatin, and an unstable indoxyl radical. nih.gov These intermediates can then react with another indoxyl molecule or undergo self-coupling to form indigotin and the isomer indirubin. nih.gov

Commercial this compound, regulated as FD&C Blue No. 2, has stringent specifications regarding its purity. The total color content is required to be not less than 85%. ulprospector.comjst.go.jpcornell.edu The regulations also set limits for specific impurities.

Subsidiary coloring matters are a key concern. The primary isomer of this compound is disodium (B8443419) 3,3′-dioxo-2,2′-bi-indolylidene-5,5′-disulfonate, but it also contains disodium 3,3′-dioxo-2,2′-bi-indolylidene-5,7′-disulfonate. ulprospector.com Regulations specify limits for these "isomeric colors," typically not exceeding 18%. jst.go.jpcornell.edu Other subsidiary colors, such as lower sulfonated varieties, are also controlled, with limits often around 1-5%. jst.go.jpcornell.edu

Organic impurities originating from starting materials or side reactions must also be monitored. For instance, isatin-5-sulfonic acid is a specified impurity with a limit of not more than 0.4%. cornell.edu Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are employed to identify and quantify the main component, its isomer, and other subsidiary colors and impurities. jst.go.jp

Table 1: Regulatory Specifications for Impurities in FD&C Blue No. 2 (this compound)

| Impurity | Maximum Limit | Reference |

| Isomeric Colors | 18% | jst.go.jpcornell.edu |

| Lower Sulfonated Subsidiary Colors | 1-5% | jst.go.jpcornell.edu |

| Isatin-5-sulfonic acid | 0.4% | cornell.edu |

| Water Insoluble Matter | 0.4% | cornell.edu |

| Lead (as Pb) | 10 parts per million | cornell.edu |

| Arsenic (as As) | 3 parts per million | cornell.edu |

Biotechnological and Enzymatic Production of this compound

Growing interest in sustainable manufacturing has driven research into biotechnological routes for indigo production, moving away from harsh chemicals and fossil-fuel-based precursors. rsc.orgnih.gov

Microbial fermentation offers a promising alternative for indigo synthesis. rsc.org Genetically engineered microorganisms, particularly Escherichia coli, have been developed to produce indigo from renewable feedstocks like glucose. rsc.orgrsc.org The strategy involves engineering the bacterium's metabolic pathways, such as the shikimate and tryptophan pathways, to overproduce the key intermediate, indole (B1671886). rsc.orgrsc.org

Once indole is synthesized within the cell, a subsequent enzymatic step is required to convert it to indoxyl. This is often achieved by introducing a gene encoding an oxygenase enzyme. rsc.org The indoxyl then spontaneously dimerizes and oxidizes in the presence of oxygen to form indigo. rsc.org This whole-cell biocatalysis approach has demonstrated significant potential, with some engineered strains yielding up to 12 g/L of indigo under optimized conditions. rsc.orgrsc.org A key advantage of this bio-indigo is the absence of toxic intermediates and by-products typically associated with chemical synthesis. rsc.org

Table 2: Examples of Microbial Systems for Indigo Production

| Microorganism | Precursor/Substrate | Key Enzyme Expressed | Indigo Yield | Reference |

| Recombinant Escherichia coli | Glucose | Naphthalene dioxygenase | Up to 12 g/L | rsc.orgrsc.org |

| Recombinant Escherichia coli | Tryptophan/Indole | Naphthalene dioxygenase | - | mdpi.com |

| Recombinant Escherichia coli | Tryptophan | Flavin-containing monooxygenase (FMO) | 911 ± 22 mg/L | cimap.res.in |

The enzymatic conversion of indole to indoxyl is the cornerstone of biotechnological indigo production. nih.gov Several classes of redox enzymes have been identified and engineered for this purpose. nih.gov These enzymes catalyze the oxygenation of indole, which is the critical step leading to indoxyl formation. nih.gov

Cytochrome P450 Monooxygenases (P450s): These heme-containing enzymes are versatile biocatalysts capable of introducing oxygen into a wide range of molecules. mdpi.comnih.gov P450s have been successfully used to directly produce indigo from indole. mdpi.comresearchgate.net Some P450 systems, like P450BM3 from Bacillus megaterium, can be engineered to be hydrogen peroxide-dependent, simplifying the process by avoiding the need for expensive cofactors like NADPH. mdpi.com Mutants of P450BM3 have shown high catalytic activity, with kcat values up to 1402 min⁻¹ and yields of 73%. mdpi.com The production of indigo can even serve as a high-throughput screening method to identify P450 variants with enhanced aromatic hydroxylation activity. nih.gov

Flavin-Containing Monooxygenases (FMOs): FMOs are another class of enzymes that can oxidize diverse substrates. nih.gov Bacterial FMOs have been expressed in E. coli to produce indigo from indole. cimap.res.inigem.org The FMO catalytic cycle involves the reduction of FAD by NADPH, which then reacts with molecular oxygen to form a C4a-peroxyflavin intermediate. igem.org This intermediate transfers an oxygen atom to the indole substrate, forming indoxyl. igem.org Structure-based redesign of FMOs has been employed to improve their stability and catalytic efficiency for indigo production. nih.gov

Unspecific Peroxygenases (UPOs): UPOs are fungal enzymes that use hydrogen peroxide as both the electron acceptor and oxygen donor, making them attractive for biocatalysis. mdpi.comnih.govwikipedia.org These heme-thiolate enzymes can catalyze a range of oxyfunctionalization reactions similar to P450s. mdpi.comnih.gov UPOs have been shown to readily convert indole into indigo in simple buffer systems, offering a gentle, one-step synthesis method. mdpi.comresearchgate.net Different UPOs, such as those from Agrocybe aegerita and Coprinopsis cinerea, have been screened and found effective for synthesizing indigoid dyes. mdpi.comresearchgate.net

Table 3: Key Enzymes in the Biocatalytic Production of this compound

| Enzyme Class | Example Enzyme | Cofactor/Co-substrate | Catalytic Function | Reference |

| Cytochrome P450 Monooxygenases | P450BM3 (engineered) | H₂O₂ | Hydroxylation of indole to indoxyl | mdpi.com |

| Flavin-Containing Monooxygenases | FMO from Methylophaga sp. | NADPH, O₂ | Oxidation of indole to indoxyl | cimap.res.innih.gov |

| Unspecific Peroxygenases | UPO from Agrocybe aegerita | H₂O₂ | Oxyfunctionalization of indole | mdpi.comresearchgate.net |

Optimization of Biocatalytic Systems for Enhanced this compound Yields

Whole-cell biocatalysis using genetically engineered microorganisms, such as Escherichia coli, is a primary focus of research. These systems are engineered to convert simple carbon sources like glucose or tryptophan into indigo. Several strategies have been developed to optimize these microbial factories for higher indigo yields.

One effective approach involves the co-expression of multiple enzymes to create a more efficient biosynthetic pathway. For instance, the co-expression of a styrene (B11656) monooxygenase (StyAB), which catalyzes the conversion of indole to indoxyl, with a malate (B86768) dehydrogenase (Mdh) has been shown to enhance indigo production. The malate dehydrogenase aids in the regeneration of the NADH cofactor, which is essential for the monooxygenase activity. This strategy improves the intracellular redox balance, leading to a significant increase in indigo yield. In some studies, this combinational optimization has resulted in indigo yields as high as 787.25 mg/L from tryptophan.

Another optimization strategy focuses on protein engineering to improve the catalytic efficiency and stability of the indigo-producing enzymes. Engineered myoglobins, for example, have demonstrated the ability to catalyze the oxidation of indole to indigo with high efficiency. One study reported an indigo yield of up to 54% with a chemoselectivity of approximately 80% using an engineered F43Y myoglobin (B1173299) mutant. This represents a significant improvement over previously reported biocatalytic systems.

Furthermore, optimizing fermentation conditions is crucial for maximizing indigo production. This includes adjusting parameters such as media composition, pH, temperature, and substrate feeding strategies. For instance, the production of bio-indigo by a recombinant E. coli harboring a flavin-containing monooxygenase (FMO) gene was significantly increased by optimizing the culture medium and conditions. Under optimized parameters, a production of 920 mg/L of bio-indigo was achieved.

The table below summarizes the impact of different optimization strategies on the yield of biocatalytic indigo production.

| Optimization Strategy | Key Enzymes/Modifications | Precursor | Reported Indigo Yield |

| Co-expression and Promoter Optimization | Styrene monooxygenase (styAB) and malate dehydrogenase (mdh) | Tryptophan | 787.25 mg/L |

| Protein Engineering | Engineered F43Y Myoglobin | Indole | 54% conversion yield |

| Fermentation Optimization | Flavin-containing monooxygenase (FMO) | Tryptophan | 920 mg/L |

| Chaperone Co-expression | Styrene monooxygenase (StyAB) with GroES-GroEL | Tryptophan | 550 mg/L |

These advancements in optimizing biocatalytic indigo synthesis provide a strong foundation for the sustainable production of high-quality indigo, which is a prerequisite for the efficient manufacturing of this compound.

Comparative Analysis of this compound Synthesis Approaches

The production of this compound can be approached through different routes, primarily the traditional chemical synthesis and a more contemporary chemoenzymatic pathway. A comparative analysis of these methods reveals significant differences in terms of efficiency, selectivity, and environmental impact.

Chemical Synthesis: The conventional method for producing this compound involves two main stages: the synthesis of indigo followed by its sulfonation. The chemical synthesis of indigo often starts from aniline, a toxic petrochemical derivative. This process typically involves harsh reaction conditions, such as high temperatures and the use of strong bases. The subsequent sulfonation of indigo is carried out using concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid). While this method can produce this compound in high yields, it is often associated with the formation of byproducts.

A common impurity in the chemical synthesis of indigo is indirubin, an isomer of indigo with a reddish hue. The sulfonation step can also lead to the formation of different sulfonated isomers, which can affect the purity and color quality of the final product. The selectivity of the sulfonation reaction is crucial for obtaining the desired 5,5'-disulfonic acid isomer.

Chemoenzymatic Synthesis: This approach combines the advantages of biocatalysis for the synthesis of the indigo core with a subsequent chemical sulfonation step. The biocatalytic production of indigo from renewable feedstocks like tryptophan or glucose offers a milder and more selective route to the indigo molecule. As discussed in the previous section, biocatalytic methods can achieve high yields and selectivity for indigo, minimizing the formation of indirubin.

The efficiency of the chemoenzymatic route is largely dependent on the yield of the initial biocatalytic step. With ongoing optimization, the biocatalytic production of indigo is becoming increasingly competitive with chemical synthesis. The subsequent sulfonation of the highly pure bio-indigo can potentially lead to a purer final product with fewer isomers.

The following table provides a comparative overview of the two production routes.

| Parameter | Chemical Synthesis of this compound | Chemoenzymatic Synthesis of this compound |

| Starting Material | Aniline (from petroleum) | Tryptophan, Glucose (renewable) |

| Indigo Synthesis Conditions | High temperature, strong bases | Mild physiological conditions (e.g., 30-37°C, neutral pH) |

| Indigo Synthesis Selectivity | Formation of byproducts like indirubin is common. | High selectivity for indigo can be achieved with engineered enzymes. |

| Sulfonation Step | Concentrated sulfuric acid or oleum. | Concentrated sulfuric acid or oleum on bio-indigo. |

| Overall Efficiency | High yield but can be affected by byproduct formation and purification steps. | Dependent on the efficiency of the biocatalytic step; ongoing research is improving yields. |

| Purity of Final Product | Can contain isomeric impurities from both indigo synthesis and sulfonation. | Potentially higher purity due to the cleaner indigo precursor. |

The drive for more sustainable manufacturing processes has led to the exploration of greener alternatives for both the synthesis of indigo and its subsequent sulfonation.

For the biocatalytic production of indigo, the use of engineered microbes to convert renewable feedstocks is a cornerstone of sustainable manufacturing. This approach avoids the use of toxic precursors like aniline and reduces the reliance on fossil fuels. The mild reaction conditions of biocatalysis also contribute to a lower energy footprint compared to traditional chemical synthesis.

In the chemical sulfonation step, several greener alternatives to the use of large excesses of sulfuric acid or oleum are being investigated. These include:

Sulfur Trioxide Complexes: Using SO3 complexes with bases like pyridine (B92270) can offer a milder and more controlled sulfonation process, potentially reducing the formation of byproducts.

Solid Acid Catalysts: The use of reusable solid acid catalysts, such as silica-supported perchloric acid (SiO2/HClO4) or potassium bisulfate (SiO2/KHSO4), can facilitate the sulfonation reaction under solvent-free conditions, simplifying product isolation and catalyst recycling.

Ionic Liquids: Performing the sulfonation in ionic liquids can offer advantages such as preventing byproduct formation and allowing for the recycling of the reaction medium.

Looking further ahead, the development of a fully biocatalytic route to this compound is a significant goal. Research into enzymes capable of sulfating aromatic compounds, such as arylsulfate sulfotransferases, could pave the way for the direct enzymatic sulfonation of indigo or its precursors. While not yet demonstrated for indigo, these enzymes have shown activity on a range of phenolic and aromatic compounds, suggesting the future possibility of a completely "green" synthesis of this compound.

The adoption of these emerging strategies has the potential to significantly reduce the environmental impact of this compound production, aligning the manufacturing process with the principles of sustainable chemistry.

Sophisticated Analytical Methodologies for Indigotine P Characterization

Spectroscopic Analysis of Indigotine P

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone for the analysis of this compound. Different regions of the electromagnetic spectrum provide unique insights into the molecule's electronic and vibrational properties.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely employed technique for the quantitative analysis of this compound in solutions. nih.gov This method is based on the principle that the dye molecule absorbs light in the UV and visible regions, and the amount of light absorbed is directly proportional to its concentration, a relationship described by the Beer-Lambert law. thermofisher.comupi.edu The technique is valued for its simplicity, speed, and cost-effectiveness. nih.gov Analysis involves measuring the intensity of a light beam before and after it passes through a sample solution. thermofisher.com The resulting spectrum, a plot of absorbance versus wavelength, provides both qualitative and quantitative information. upi.edufda.gov

The UV-Vis spectrum of this compound is characterized by specific wavelengths at which maximum absorbance (λmax) occurs. thermofisher.com These λmax values are dependent on the solvent used and the pH of the solution. nih.govresearchgate.net For instance, the oxidized form of the dye in chloroform (B151607) exhibits a λmax at 604 nm, while its reduced leuco form in an aqueous medium shows a maximum at 407 nm. researchgate.net Identifying the λmax allows for the creation of a calibration curve by plotting the absorbance of several standard solutions of known concentrations. thermofisher.com The concentration of this compound in an unknown sample can then be determined by measuring its absorbance at the λmax and interpolating the value from the calibration curve. thermofisher.comupi.edu However, this method can be limited when multiple dyes are present in a single solution, which may necessitate prior separation. fda.gov

| Compound | Solvent | Absorption Maxima (λmax) | Reference |

|---|---|---|---|

| Indigotine (Oxidized Form) | Chloroform | 604 nm | researchgate.net |

| Indigotine (Leuco Form) | Aqueous Medium | 407 nm | researchgate.net |

| Indigotine | Water | ~610 nm | nih.gov |

| Indirubin (B1684374) | Dimethylformamide (DMF) | 546 nm | researchgate.net |

| Indirubin | Dimethyl Sulfoxide (DMSO) | 542 nm | researchgate.net |

To overcome the limitations of conventional UV-Vis spectrophotometry, particularly for detecting micro-concentrations, methodological enhancements have been developed. One such innovative approach is the use of a chemical clock reaction, specifically the Briggs-Rauscher (BR) oscillatory reaction. mdpi.comnih.gov Clock reactions are chemical systems that exhibit a delayed and sudden change, which can be monitored to determine the concentration of a substance that influences the reaction rate. researchgate.netyoutube.com The BR reaction has been successfully applied to determine the concentration of Indigo (B80030) Carmine (B74029) in a food dye mixture. mdpi.com This kinetic method demonstrated significantly improved analytical parameters, achieving a limit of detection (LOD) and limit of quantification (LOQ) that were 100 times lower than those obtained by standard UV/Vis methods. mdpi.comnih.gov The high sensitivity suggests that not only does Indigo Carmine participate in the oscillatory reaction, but its decomposition products also play a role, highlighting the complexity and utility of this kinetic approach for trace analysis. mdpi.comnih.gov

Vibrational spectroscopy, encompassing techniques like Fourier Transform Raman (FT-Raman) and Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy, provides detailed information about the molecular structure and chemical bonds within this compound. researchgate.netrsc.orgjuniperpublishers.com These methods are complementary, with IR spectroscopy based on the absorption of light and Raman spectroscopy on the scattering of light. juniperpublishers.com Both techniques generate a unique molecular "fingerprint" by probing the vibrational modes of the molecule's functional groups. qucosa.dechalcogen.ro They are powerful tools for identifying the dye and distinguishing it from other related compounds or impurities. researchgate.netculturalheritage.org

The vibrational spectra of this compound reveal key features of its molecular conformation. In the infrared spectrum, characteristic bands can be assigned to specific molecular vibrations. For example, a broad signal around 3254-3361 cm⁻¹ is attributed to the N-H stretching vibration, while a strong peak near 1600-1635 cm⁻¹ corresponds to the C=O stretching of the keto group. qucosa.de The position of the C=O peak at a lower wavenumber compared to other keto compounds is a notable feature. qucosa.de FT-Raman spectroscopy provides complementary data, with characteristic bands for indigo observed at 253, 546, 599, and 1573 cm⁻¹. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), can support experimental findings, aiding in the geometrical optimization of the molecule and the precise assignment of vibrational bands. mdpi.comspectroscopyonline.com

| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| ATR-IR | 3254 cm⁻¹ | N-H stretching vibration | qucosa.de |

| ATR-IR | 3059 cm⁻¹ | C-H stretching (aromatic ring) | qucosa.de |

| ATR-IR | 1599 cm⁻¹ | C=O stretching (keto group) | qucosa.de |

| Raman | 1573 cm⁻¹ | Characteristic indigo band | researchgate.net |

| Raman | 546 cm⁻¹ | Characteristic indigo band | researchgate.net |

A significant advantage of vibrational spectroscopy techniques like FT-Raman and ATR-IR is their non-destructive nature, which allows for the in situ analysis of this compound without requiring sample removal or complex preparation. rsc.orgjuniperpublishers.com ATR-IR is particularly suitable for studying surfaces, acquiring a spectrum directly from the sample. chalcogen.ronih.gov FT-Raman, especially when using a near-infrared laser, minimizes the risk of sample degradation and fluorescence, making it ideal for analyzing sensitive materials. researchgate.net These capabilities have been demonstrated in the direct identification of indigo in diverse matrices, including plant tissues, commercial pigments, and textiles like cotton and silk. researchgate.netrsc.org This makes vibrational spectroscopy an invaluable tool in fields such as art conservation, archaeology, and the quality control of dyed fabrics. researchgate.netculturalheritage.org

Near-Infrared (NIR) Spectroscopy Coupled with Chemometric Approaches for this compound Quantification

Near-Infrared (NIR) spectroscopy has emerged as a rapid, non-destructive, and environmentally friendly analytical tool for the quantitative analysis of organic substances like this compound. mdpi.comspectroscopyonline.com The technique measures the overtones and combination bands of molecular vibrations, particularly of C-H, N-H, and O-H groups, present in the NIR region of the electromagnetic spectrum (800–2500 nm). mdpi.com While direct interpretation of the complex NIR spectra is challenging, its coupling with chemometrics—the application of mathematical and statistical methods—unlocks its quantitative power. osti.gov

Chemometric models, such as Principal Component Regression (PCR) and Partial Least Squares Regression (PLSR), are commonly used to build calibration models that correlate spectral data with reference concentrations. mdpi.com More advanced machine learning algorithms, like random forests, have also been successfully applied. For instance, a study on the determination of this compound in cream utilized NIR spectroscopy combined with a random forest model. researchgate.netnih.gov The raw spectral data was pre-processed using techniques like Savitzky-Golay (SG) smoothing, mean centering, and second derivative calculations to enhance the signal and remove noise. researchgate.netnih.gov The resulting model demonstrated strong predictive capability for quantifying this compound content. researchgate.netnih.gov This approach showcases the potential of NIR spectroscopy for rapid and non-destructive quality control in products containing this compound. nih.gov

Performance of NIR Spectroscopy with Random Forest Model for this compound Quantification in Cream

| Evaluation Metric | Value | Reference |

|---|---|---|

| Coefficient of Determination (R²) | 0.9402 | researchgate.netnih.gov |

| Root Mean Square Error of Prediction (RMSEP) | 0.2509 | researchgate.netnih.gov |

| Ratio of Prediction to Deviation (RPD) | 4.0893 | researchgate.netnih.gov |

Advanced Spectroscopic Techniques and Multi-Modal Integration for this compound Analysis

Beyond NIR, other advanced spectroscopic methods provide detailed molecular information for the characterization of this compound. Techniques such as micro-Raman (µ-Raman) and micro-Fourier-transform infrared spectroscopy (µ-FTIR) offer high-resolution analysis, requiring minimal sample volume. spectroscopyonline.commdpi.com Raman spectroscopy, which measures the inelastic scattering of light, is particularly useful for identifying dye components and can be enhanced using techniques like surface-enhanced Raman spectroscopy (SERS) for greater sensitivity. spectroscopyonline.comspectroscopyonline.com These methods have been used to identify indigotin (B1671874) residues in various contexts, demonstrating their power in detecting the compound even at microscopic levels. spectroscopyonline.comspectroscopyonline.com

The future of complex sample analysis lies in multi-modal data integration, a concept where data from disparate analytical sources are combined to build more robust and comprehensive predictive models. nih.govarxiv.org In the context of this compound, this could involve integrating data from spectroscopy (NIR, FTIR, Raman), chromatography (HPLC), and potentially imaging techniques. mdpi.compersistent.com By feeding these diverse datasets into advanced machine learning frameworks like Graph Neural Networks (GNNs) or Transformers, it is possible to uncover complex patterns and relationships that a single analytical method might miss. arxiv.org This approach, which is gaining traction in fields like precision oncology, allows for a holistic understanding by combining molecular, physical, and chemical data to improve the accuracy and reliability of analysis. nih.govpersistent.combiorxiv.org While specific applications for this compound are still emerging, the framework offers a powerful new direction for its comprehensive characterization.

Chromatographic Separation and Detection of this compound

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the separation, identification, and quantification of this compound and its related substances. medwinpublishers.com These methods offer unparalleled resolution, sensitivity, and selectivity, making them the preferred choice for regulatory analysis and quality control. ub.ro

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

The development of a robust HPLC method is critical for accurately analyzing this compound. Method development involves the systematic optimization of several parameters to achieve efficient separation from matrix components, impurities, and isomers. researchgate.net Key considerations include the choice of the stationary phase (column), the composition of the mobile phase, and the detection system. thermofisher.com Due to its chemical nature, reversed-phase chromatography is the most common and effective technique for the analysis of this compound. thermofisher.com

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used mode for analyzing this compound. thermofisher.com This technique employs a non-polar stationary phase, typically porous silica (B1680970) particles bonded with hydrocarbon chains, and a polar mobile phase. phenomenex.com The most common stationary phase is octadecylsilane (B103800) (C18), which provides excellent hydrophobic separation power for compounds like this compound. ub.rophenomenex.com

Separation is achieved based on the hydrophobic interactions between the analyte and the stationary phase. phenomenex.com Less polar compounds are retained longer on the column. Various studies have successfully developed RP-HPLC methods for this compound using C18 columns from different manufacturers, demonstrating the reliability of this approach. ub.roasianpubs.orgresearchgate.net For instance, methods have been validated using columns such as the DS HYPERSIL C18 and the Phenomenex Luna ODS-2 RP-C18, achieving high purity separations. ub.roasianpubs.orgresearchgate.net

Examples of Reversed-Phase Columns Used for this compound Analysis

| Column Type | Particle Size (µm) | Dimensions (mm) | Reference |

|---|---|---|---|

| DS HYPERSIL C18 | 5 | 250 x 4.6 | ub.ro |

| Phenomenex, Luna, ODS-2 RP-C18(2) | 5 | 250 x 4.6 | asianpubs.orgresearchgate.net |

| Acclaim PA2 | 3 | 75 x 3 | thermofisher.com |

| RP-18 | Not Specified | Not Specified | researchgate.net |

The Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is an ideal choice for the analysis of this compound. As a colored compound, this compound has strong absorbance in the visible region of the electromagnetic spectrum. A DAD detector measures absorbance across a wide range of wavelengths simultaneously, providing a complete UV-Vis spectrum of the analyte as it elutes from the column. cu.edu.eg This capability is highly advantageous for several reasons: it allows for the selection of the optimal detection wavelength for maximum sensitivity, aids in peak identification by comparing the acquired spectrum with that of a reference standard, and helps in assessing peak purity. cu.edu.eg

For this compound, the maximum absorbance wavelength (λmax) is typically found around 610 nm. Numerous validated HPLC methods utilize DAD for quantification at or near this wavelength, for example at 608 nm or 610 nm. ub.roasianpubs.orgresearchgate.net

The mobile phase composition is a critical factor that dictates retention time, resolution, and selectivity in RP-HPLC. phenomenex.com It typically consists of a mixture of an aqueous component (often with a buffer or pH modifier) and an organic solvent like acetonitrile (B52724) or methanol (B129727). phenomenex.comchromatographyonline.com Optimization involves adjusting the ratio of these solvents, the pH of the aqueous phase, and the concentration of additives to achieve the desired separation. researchgate.net For ionizable compounds like this compound, controlling the mobile phase pH with buffers (e.g., acetate (B1210297) or phosphate (B84403) buffers) is crucial as it affects the analyte's ionization state and thus its retention. asianpubs.orgphenomenex.comcienciayculturaescrita.com Additives like ion-pairing agents (e.g., tetrabutylammonium (B224687) hydrogensulphate) can be used to improve peak shape and retention for ionic analytes. asianpubs.orgresearchgate.net

Column selectivity refers to the ability of a stationary phase to differentiate between closely related compounds, such as isomers. waters.com The primary component of commercial Indigotine is disodium (B8443419) 3,3'-dioxo-[Δ2,2'-biindoline]-5,5'-disulfonate, but it can contain the positional isomer, disodium 3,3'-dioxo-[Δ2,2'-biindoline]-5,7'-disulfonate. fao.org Separating these isomers is a significant analytical challenge. Achieving this requires careful selection of both the column and the mobile phase. While standard C18 columns can provide separation, specialized stationary phases that offer different interaction mechanisms, such as π-π interactions from pyrenylethyl or nitrophenylethyl phases, can enhance selectivity for structural isomers. fao.orgnacalai.com An official FAO method details an HPLC procedure capable of separating the 5,5' and 5,7' isomers, demonstrating that with optimized conditions, including a specific elution gradient, baseline separation can be achieved. fao.org

Quantitative Determination of this compound and Related Substances

The quantitative analysis of this compound and its associated substances is predominantly achieved through chromatographic and spectrophotometric methods. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.

A validated HPLC method utilizing a reversed-phase C18 column with an isocratic mobile phase of methanol and water (73:27, v/v) has been successfully employed for the simultaneous quantification of indigotin and its isomer, indirubin. researchgate.netcore.ac.uk This method demonstrates excellent linearity, precision, accuracy, and specificity. researchgate.netcore.ac.uk The detection is typically carried out using a Diode Array Detector (DAD) at a wavelength of 608 nm. ub.ro For the analysis of soft drinks, a detection limit of 0.03 mg/L for indigotine has been reported using this approach. ub.ro

Chemometric methods, such as Principal Component Regression (PCR), coupled with spectrophotometry, offer an alternative for the simultaneous determination of this compound and other compounds, like titanium dioxide, in pharmaceutical products without prior separation. medwinpublishers.com This approach has shown high recovery rates and low standard deviation values, indicating its accuracy and repeatability. medwinpublishers.com

The following table summarizes the key parameters of a validated HPLC-DAD method for this compound determination:

| Parameter | Indigotin | Indirubin | Source |

| Linearity Range | 1.8 - 16.2 µg/ml | 1.6 - 14.4 µg/ml | researchgate.net |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 | researchgate.net |

| Repeatability (RSD) | < 5% | < 5% | core.ac.uk |

| Accuracy (% Recovery) | > 95% | > 95% | core.ac.uk |

Flash Chromatography for Preparative-Scale this compound Purification

For the isolation and purification of this compound on a larger scale, flash chromatography is a widely used and efficient technique. alquimialab.comchromservis.eu This method allows for the rapid separation of components from a mixture, and the collected fractions can be further purified using preparative HPLC to achieve high purity. alquimialab.com

In one study, a combination of macroporous resin enrichment followed by reversed-phase flash chromatography was used to purify indigotin and indirubin from Folium isatidis extracts. researchgate.net This process resulted in a significant increase in the content of both compounds with high recovery yields. researchgate.netresearchgate.net The use of a C18 reversed-phase silica gel column and an ionic liquid as a mobile phase modifier in flash chromatography has been shown to improve separation efficiency, leading to purities of over 96% for both indigotin and indirubin. researchgate.net

Systems that integrate both flash chromatography and preparative HPLC capabilities offer a streamlined workflow for purification. alquimialab.com These systems can handle sample loads from milligrams to several hundred grams and often incorporate detectors like UV and Evaporative Light Scattering Detectors (ELSD) for comprehensive compound detection. alquimialab.comflash-chromatography.com

Key findings from a preparative purification study are highlighted below:

| Compound | Purity | Recovery Yield |

| Indigotin | > 96% | 90.1% |

| Indirubin | > 96% | 92.0% |

Capillary Electrophoresis with Diode Array Detection (CE-DAD) for this compound and Degradation Products

Capillary Electrophoresis (CE) with Diode Array Detection (DAD) is a powerful analytical technique for the separation and identification of this compound and its degradation products. researchgate.netresearchgate.net CE offers advantages such as high separation efficiency, short analysis times, and minimal sample consumption. tandfonline.com The DAD provides spectral information across a range of wavelengths, which aids in compound identification and purity assessment. nih.gov

This technique has been successfully applied to identify indigo blue and its degradation products on historical artifacts. researchgate.netresearchgate.net By analyzing the electrophoretic mobility and UV-visible spectra, researchers can distinguish the parent dye from compounds formed through aging and degradation processes. researchgate.net CE-DAD is often used in conjunction with other analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for comprehensive structural elucidation of degradation products. researchgate.net The development of methods combining CE with online screening assays, such as the DPPH radical scavenging assay, allows for the simultaneous separation and evaluation of the antioxidant activity of compounds. nih.gov

Electrochemical Characterization and Sensing of this compound

Electrochemical methods provide a sensitive and cost-effective approach for the analysis of this compound. These techniques are based on the redox properties of the dye molecule.

Voltammetric Studies of this compound (Cyclic Voltammetry, Differential Pulse Voltammetry)

Voltammetric techniques, particularly Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are extensively used to study the electrochemical behavior of this compound. au.dkresearchgate.net CV provides insights into the redox mechanisms, while DPV is often employed for quantitative analysis due to its higher sensitivity and better resolution. au.dktandfonline.com

Studies have shown that this compound exhibits well-defined oxidation and reduction peaks at various electrode surfaces. researchgate.net The electrochemical process is often adsorption-controlled, meaning the dye molecules accumulate on the electrode surface before the electron transfer reaction occurs. au.dknih.gov The peak potentials and currents are influenced by factors such as the pH of the supporting electrolyte and the scan rate. au.dkresearchgate.net For instance, at a bare glassy carbon electrode (GCE), this compound shows an irreversible oxidation step around 0.78 V in a pH 7.0 phosphate buffer. mdpi.com

Electrochemical Sensor Design for this compound Determination

The development of electrochemical sensors for this compound aims to achieve high sensitivity, selectivity, and rapid analysis. nih.gov These sensors are typically based on modified electrodes that enhance the electrochemical response of the dye.

A variety of materials have been used to fabricate these sensors, leading to improved performance compared to bare electrodes. au.dkresearchgate.net For example, a sensor based on a poly(valine) modified carbon paste electrode has demonstrated a low limit of detection (LOD) of 0.0069 μM and a limit of quantification (LOQ) of 0.023 μM for this compound. au.dkresearchgate.net Another sensor, utilizing a carbon paste electrode modified with TX-100 surfactant, showed a linear response in the range of 1.5×10⁻⁶ M to 2×10⁻⁵ M with a detection limit of 16×10⁻⁸ M. researchgate.net

The table below compares the performance of different electrochemical sensors for this compound determination:

| Electrode Modification | Linear Range (µM) | Limit of Detection (LOD) (µM) | Technique | Source |

| Poly(valine) on Carbon Paste Electrode | 0.2 - 5.0 | 0.0069 | DPV | au.dknih.gov |

| TX-100 on Carbon Paste Electrode | 1.5 - 20 | 0.16 | CV | researchgate.net |

| Poly(L-phenylalanine) on Carbon Paste Sensor | 0.1 - 1.0 | 0.0187 | DPV | tandfonline.com |

| SeO₂ Nanoparticles on Glassy Carbon Electrode | 0.025 - 10 | - | DPV | mdpi.com |

Electrode Material Modification and Surface Characterization for this compound Sensing

The modification of electrode surfaces is a key strategy to improve the sensitivity and selectivity of this compound sensors. au.dkresearchgate.net This involves the deposition of various materials onto the base electrode, which can increase the electroactive surface area and facilitate electron transfer.

Commonly used modification materials include polymers (e.g., poly(valine), poly(dl-phenylalanine)), surfactants (e.g., TX-100), and nanoparticles (e.g., SeO₂). au.dkmdpi.comresearchgate.net The electropolymerization of amino acids like valine on a carbon paste electrode creates a surface with more active sites, leading to a significant enhancement of the electrochemical signal for this compound. au.dkresearchgate.net Similarly, the incorporation of surfactants can improve the accumulation of the analyte at the electrode surface. researchgate.net

The characterization of these modified surfaces is essential to understand their morphology and electrochemical properties. Techniques such as Scanning Electron Microscopy (SEM) are used to visualize the surface structure, while Electrochemical Impedance Spectroscopy (EIS) provides information about the charge transfer resistance at the electrode-electrolyte interface. au.dkresearchgate.net These characterization methods are crucial for optimizing the sensor's performance. au.dkresearchgate.net

Degradation Pathways and Mechanistic Studies of Indigotine P

Photodegradation of Indigotine P

Light exposure can induce the degradation of this compound, leading to a loss of its characteristic blue color. nih.govsensientfoodcolors.com This process involves complex photochemical reactions that alter the molecule's structure.

Elucidation of Light-Induced this compound Degradation Mechanisms

The photodegradation of this compound is primarily an oxidative process. researchgate.net The presence of oxygen is a key factor, and the degradation is more pronounced in its presence. psu.eduresearchgate.net Research suggests that the mechanism may involve a self-sensitized photo-oxidation. psu.edu In this process, the dye molecule absorbs light and is excited to a higher energy state. This excited molecule can then react with molecular oxygen to generate reactive oxygen species, such as singlet oxygen or peroxide radicals. psu.eduresearchgate.net These highly reactive species then attack the this compound molecule, leading to its breakdown. researchgate.net The quantum yield of the photodegradation, a measure of the efficiency of the light-induced reaction, has been found to be in the order of 10⁻⁴ in organic solvents, but significantly lower in aqueous media (9 × 10⁻⁶). psu.eduresearchgate.net The solvent can play a role in the reaction, with some studies suggesting that irradiation may promote the formation of reactive intermediates within the solvent itself, which in turn attack the dye molecule. researchgate.net

Identification and Characterization of Photodegradation Products of this compound (e.g., Isatin)

The primary and most consistently identified photodegradation product of this compound is isatin (B1672199) and its sulfonated derivatives. researchgate.netpsu.eduresearchgate.netcac-accr.ca The cleavage of the central carbon-carbon double bond in the indigotin (B1671874) structure leads to the formation of these smaller molecules. researchgate.net

Other degradation products that have been identified in various studies include:

Isatoic anhydride : This compound is formed through further oxidation of isatin. researchgate.netpsu.educac-accr.ca

Anthranilic acid : This is a subsequent degradation product formed from isatoic anhydride. researchgate.netpsu.educac-accr.cauminho.pt

Isatin sulfonic acid : This is a major final product when this compound (indigo carmine) is irradiated in both organic and aqueous solutions. psu.eduresearchgate.netmdpi.com

Some studies have also reported the identification of other minor degradation products like tryptanthrin. researchgate.netresearchgate.net The relative amounts of these products can vary depending on the specific conditions of the photodegradation process, such as the solvent and the wavelength of light used. psu.eduresearchgate.net

Interactive Data Table: Major Photodegradation Products of this compound

| Product Name | Chemical Formula | Role in Degradation Pathway |

| Isatin | C₈H₅NO₂ | Primary oxidation product |

| Isatoic Anhydride | C₈H₅NO₃ | Secondary oxidation product |

| Anthranilic Acid | C₇H₇NO₂ | Further degradation product |

| Isatin Sulfonic Acid | C₈H₅NO₅S | Major final product from Indigo (B80030) Carmine (B74029) |

Chemical Degradation of this compound

This compound is susceptible to degradation under various chemical conditions, including changes in pH and the presence of oxidizing agents.

Influence of pH on this compound Stability and Degradation Kinetics

This compound exhibits poor stability across a range of pH values. nih.govnih.gov Its degradation and fading are noticeable over time, with the rate of degradation being highly dependent on the pH of the solution.

Acidic Conditions (pH 3-5): The dye will appreciably fade after one week. nih.govnih.govatamanchemicals.com

Neutral Conditions (pH 7): Considerable fading occurs after one week. nih.govnih.govatamanchemicals.com

Alkaline Conditions (pH 8 and above): Complete fading is observed. nih.govnih.govatamanchemicals.com Strong alkalis, such as 10% sodium carbonate and 10% sodium hydroxide (B78521), cause complete and rapid fading. nih.govnih.govatamanchemicals.com

The color of the this compound solution also changes with pH. It is blue at neutral pH, blue-violet in acidic conditions, and changes to green and then yellow-green in basic conditions, eventually becoming yellow at a pH of 13.0. nih.govatamanchemicals.comatamanchemicals.com

Interactive Data Table: pH Stability of this compound After One Week

| pH Level | Stability |

| 3-5 | Appreciably fades |

| 7 | Considerably fades |

| 8 | Completely fades |

Oxidative Degradation Mechanisms of this compound (e.g., with Hydrogen Peroxide, Iodate (B108269) Ions)

This compound is known to have very poor stability against oxidation. nih.govnih.gov Various oxidizing agents can effectively degrade the dye.

Hydrogen Peroxide (H₂O₂): The Fenton process, which utilizes hydrogen peroxide and ferrous ions (Fe²⁺), has been shown to be highly effective in degrading this compound. tandfonline.comresearchgate.net The reaction involves the generation of highly reactive hydroxyl radicals (•OH) that attack and break down the dye molecule. mdpi.com The efficiency of this degradation is influenced by factors such as the concentrations of H₂O₂, Fe²⁺, the initial dye concentration, and the pH of the solution, with optimal degradation occurring at an acidic pH of 3. tandfonline.comresearchgate.net The degradation follows first-order kinetics. tandfonline.com

Iodate Ions (IO₃⁻): In acidic solutions, such as in the Briggs-Rauscher (BR) oscillatory reaction, this compound can be oxidized by iodate ions. mdpi.com However, this reaction pathway is considered to be relatively slow compared to oxidation by other species that may be present, such as hydrogen peroxide or reactive oxygen species. mdpi.com

In these oxidative processes, the final degradation product is typically isatin sulfonic acid (ISA). mdpi.com

Hydrolysis Pathways of this compound Precursors

This compound is synthesized from indigo, which is in turn produced from precursors found in various plants. tifr.res.inuwimona.edu.jm The primary precursor in many indigo-producing plants is indican (B1671873), a glucoside. woad.org.ukactahort.orgacademicjournals.org

The initial step in the formation of indigo from these natural precursors is hydrolysis. This process can be either enzymatic or chemical:

Enzymatic Hydrolysis: In many traditional extraction methods, enzymes such as β-glucosidase, naturally present in the plant leaves, hydrolyze the indican precursor. academicjournals.orgareadeagronomia.mx This enzymatic action cleaves the glycosidic bond, releasing indoxyl and glucose. actahort.orgareadeagronomia.mx This process is sensitive to temperature and pH, with the optimal pH range for some of these enzymes being between 5.5 and 7.5. areadeagronomia.mx

Chemical Hydrolysis: In some modern extraction methods, particularly with plants like woad (Isatis tinctoria), alkaline conditions are used to induce chemical hydrolysis of the precursors. woad.org.uknih.gov Adding an alkaline substance like soda ash or calcium hydroxide raises the pH, facilitating the transformation of the precursors into indoxyl. woad.org.uknih.gov

Once indoxyl is formed through hydrolysis, it is an unstable intermediate that is subsequently oxidized, typically by aeration (whisking the solution), to form the water-insoluble indigo (indigotin). tifr.res.inuwimona.edu.jmwoad.org.uk

Biotransformation and Biodegradation of this compound

This compound, also known as Indigo Carmine or Acid Blue 74, is a synthetic indigoid dye. Its resistance to conventional wastewater treatment methods has prompted research into biological degradation pathways. Biotransformation and biodegradation leverage microbial and enzymatic processes to break down the complex structure of this compound into simpler, less harmful compounds.

Microbial Degradation of Indigoid Compounds and this compound

A variety of microorganisms, including bacteria and fungi, have demonstrated the ability to decolorize and degrade this compound. These microbes utilize the dye as a substrate, initiating the breakdown process. The efficiency of degradation can be influenced by environmental conditions such as pH and temperature, as well as the microbial strain itself. core.ac.ukgoogle.com

Several bacterial strains have been identified as effective degraders of this compound. For instance, Micrococcus sp. H-12, isolated from dye-contaminated industrial areas, shows an optimal decolorization ability at 37°C and a pH of 6.5. core.ac.uk Similarly, strains of Bacillus and Agrobacterium have been identified for their decolorizing capabilities. core.ac.uk Research on Pseudomonas aeruginosa has shown over 96% decolorization of high concentrations of Indigo Carmine within 8 hours under agitated conditions. acs.org The degradation process appears to be enzyme-mediated, as higher initial dye concentrations led to effective biodecolorization. acs.org The caecal microflora of rats have also been shown to metabolize Indigo Carmine into several fluorescent metabolites. nih.gov

Fungi, particularly white-rot fungi, are also proficient in degrading indigoid dyes due to their powerful extracellular enzymatic systems. The fungus Trametes versicolor has been used to biotransform Indigo Carmine, even in high concentrations and non-sterile conditions. researchgate.netajol.info

Table 1: Selected Microorganisms Involved in this compound (Indigo Carmine) Degradation

| Microorganism | Type | Key Findings | Reference(s) |

| Bacillus safensis HL3 | Bacterium | Achieved 97% decolorization within 2 hours with the aid of its spore laccase. | mdpi.com, nih.gov |

| Bacillus licheniformis NS2324 | Bacterium | Crude laccase from this strain effectively decolorized the dye at 50°C and pH 8. | drdo.gov.in, core.ac.uk |

| Pseudomonas aeruginosa | Bacterium | Capable of >96% decolorization of high dye loads (500 mg/L) within 8 hours. | acs.org |

| Micrococcus sp. H-12 | Bacterium | Isolated from industrial sites; demonstrates inducible degradation of Indigo Carmine. | core.ac.uk |

| Trametes versicolor | Fungus | Lyophilized mycelia effectively biotransform Indigo Carmine to isatin-5-sulfonic acid. | researchgate.net, ajol.info |

| Trametes hirsuta | Fungus | Its laccase effectively degrades Indigo Carmine to isatin-5-sulfonic acid and anthranilic acid. | scispace.com |

| γ-proteobacterium JB | Bacterium | Degrades Indigo Carmine to isatin-5-sulfonic acid and anthranilic acid. | scispace.com |

Enzymatic Degradation of this compound (e.g., Microbial Laccase Enzymes)

The microbial degradation of this compound is primarily an enzymatic process. Oxidoreductases, particularly laccases (benzenediol:oxygen oxidoreductases; EC 1.10.3.2), are the most studied enzymes in this context. ua.ptmdpi.com Laccases are multi-copper-containing enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, including synthetic dyes. ua.ptmdpi.com

Laccases from both fungal and bacterial sources have been proven effective. Fungal laccases, such as those from Trametes hirsuta and Sclerotium rolfsii, can oxidize insoluble indigo. uminho.pt The degradation rate can vary depending on the enzyme's origin, with fungal laccases often exhibiting higher redox potentials than bacterial ones. scispace.comuminho.pt Bacterial laccases, however, are often more stable and active at the high temperatures and alkaline pH levels characteristic of textile effluents. drdo.gov.in For example, laccase from Bacillus licheniformis NS2324 shows optimal degradation at 50°C and pH 8. drdo.gov.incore.ac.uk Spores from Bacillus subtilis displaying the CotA laccase on their surface have been used as a robust biocatalyst for Indigo Carmine decolorization at 60°C and pH 8.0. nih.gov

The degradation mechanism involves laccase-catalyzed oxidation. researchgate.net The enzyme facilitates the cleavage of the central carbon-carbon double bond of the this compound molecule. core.ac.ukmdpi.com Besides laccase, other enzymes like lignin (B12514952) peroxidase and intracellular tyrosinase have been observed to have significantly increased activity during the degradation of Indigo Carmine by Bacillus safensis HL3 spores, suggesting their contribution to the oxidative breakdown. mdpi.com, nih.gov Horseradish peroxidase has also been shown to effectively catalyze the degradation of the dye in the presence of hydrogen peroxide. tandfonline.comresearchgate.net

Molecular Mechanisms and Functional Genes in this compound Biotransformation

The biotransformation of this compound is an oxidative process initiated by microbial enzymes. mdpi.com The core molecular mechanism involves an enzymatic attack on the dye's chromophore, leading to its breakdown and subsequent decolorization. For this compound, this typically begins with the oxidative cleavage of the central C=C double bond. core.ac.ukmdpi.com

Genetic studies have begun to identify the functional genes responsible for producing the enzymes that carry out this transformation. In Bacillus safensis HL3, exposure to Indigo Carmine leads to a significant increase in the expression of the gene encoding for laccase, as confirmed by RT-qPCR analysis. mdpi.com, nih.gov This indicates that the presence of the dye induces the transcription of the laccase gene, boosting the production of the degradative enzyme.

In another example, the laccase-encoding gene cotA from Bacillus subtilis has been successfully cloned and expressed. nih.gov This gene's product was engineered to be displayed on the surface of B. subtilis spores, creating a stable and reusable biocatalyst. This demonstrates a targeted genetic approach to enhancing the enzymatic degradation of this compound. nih.gov While the specific genes for other contributing enzymes like tyrosinase and peroxidase in the context of this compound degradation are less characterized, the underlying molecular mechanism is consistently shown to be oxidative. mdpi.comfrontiersin.org

Identification of Intermediates and Final Products in this compound Biodegradation (e.g., Indoxyl, Isatin, Anthranilate)

The biodegradation of this compound proceeds through a series of intermediate compounds, culminating in simpler, often less colored or colorless, final products. The primary step in the oxidative pathway is the cleavage of the central C=C double bond. mdpi.comresearchgate.net

This initial cleavage of the this compound molecule results in the formation of isatin-5-sulfonic acid (C₈H₅NO₅S). researchgate.netajol.infomdpi.comscispace.com This intermediate has been identified as a major product in degradation studies using various microorganisms and their enzymes, including Trametes versicolor, Bacillus safensis HL3, and laccases from Trametes hirsuta. researchgate.netmdpi.comscispace.com

Further degradation can proceed via several routes. One documented pathway involves the desulfonation of isatin-5-sulfonic acid to form isatin (1H-indole-2,3-dione). mdpi.comscispace.com Isatin is a known degradation product of the parent compound indigo. cac-accr.caresearchgate.net Following its formation, isatin can be hydrolytically cleaved to isatic acid, which is unstable and spontaneously undergoes decarboxylation to yield anthranilic acid (2-aminobenzoic acid). drdo.gov.inscispace.comuminho.pt The conversion of Indigo Carmine to anthranilic acid and isatin-5-sulfonic acid has been demonstrated using laccases from both the fungus T. hirsuta and the bacterium γ-proteobacterium JB. scispace.com

While indoxyl is a known intermediate in the biosynthesis and degradation of indigo, the direct degradation of the sulfonated this compound molecule primarily proceeds through the formation of the more stable isatin-5-sulfonic acid. frontiersin.orgnih.gov

Table 2: Key Intermediates and Final Products in the Biodegradation of this compound

| Compound Name | Chemical Formula | Role in Degradation Pathway | Reference(s) |

| Isatin-5-sulfonic acid | C₈H₅NO₅S | Primary intermediate from the oxidative cleavage of the C=C bond. | mdpi.com, scispace.com, researchgate.net |

| Isatin | C₈H₅NO₂ | Formed via desulfonation of isatin-5-sulfonic acid; a key intermediate. | mdpi.com, scispace.com, drdo.gov.in |

| Anthranilic acid | C₇H₇NO₂ | A final, simpler degradation product formed from the breakdown of isatin. | scispace.com, drdo.gov.in, uminho.pt |

| 2-Nitrobenzaldehyde | C₇H₅NO₃ | Identified as a minor intermediate in the degradation by Bacillus safensis HL3. | mdpi.com |

Environmental Fate and Ecotoxicological Research on Indigotine P

Environmental Distribution and Persistence of Indigotine P

The distribution and persistence of Indigotine in the environment are governed by its physical and chemical properties and its interactions with environmental matrices such as water, soil, and sediment. As an anionic dye with two sulfonate groups, its solubility and mobility are significantly influenced by environmental factors like pH. nih.gov

Indigotine is a primary colorant in the textile industry, particularly for dyeing denim, and a significant portion is discharged into wastewater during manufacturing processes. uminho.ptresearchgate.net It is estimated that approximately 20% of the dye used in dyeing processes is lost to wastewater streams. researchgate.net Consequently, Indigotine is frequently detected in industrial wastewater.

Studies have reported varying concentrations in real textile wastewater, reflecting differences in industrial processes and sampling points. For instance, characterization of textile wastewater has shown Indigotine concentrations of 16.7 mg/L, 20 mg/L, and 64.6 mg/L. uminho.ptresearchgate.netresearchgate.net In laboratory and pilot-scale treatment studies, initial concentrations of 100 mg/L are often used to simulate industrial effluent conditions. gnest.org The treatment of these effluents is crucial, as conventional wastewater treatment methods can be inefficient at complete removal. uminho.pt Advanced oxidation and biological processes have been shown to achieve high removal efficiencies, over 90% in many cases. uminho.ptresearchgate.net

Reported Concentrations of Indigotine (Indigo Carmine) in Wastewater

| Source / Study Type | Reported Concentration (mg/L) | Reference |

|---|---|---|

| Textile Wastewater | 64.6 | researchgate.net |

| Real Textile Wastewater (for treatment study) | ~20 | uminho.pt |

| Wastewater from first washing step | 16.7 | researchgate.net |

| Simulated Wastewater (for treatment study) | 100 | gnest.org |

The movement of Indigotine through soil and sediment is largely dictated by adsorption and desorption processes. As an anionic dye, its interaction with soil particles is highly dependent on the soil's pH and composition. nih.govraco.cat The dye contains sulfonic acid groups, which are negatively charged in most environmental pH ranges. raco.cat Soil surfaces, particularly those with high clay and organic matter content, also tend to be negatively charged, leading to electrostatic repulsion and thus high mobility (low sorption) of the dye. raco.catmdpi.com

However, sorption can be enhanced in acidic conditions. usda.govijcce.ac.ir At low pH (e.g., pH 3-4), the surface of soil components like metal oxides can become more positively charged, increasing the electrostatic attraction for anionic dye molecules. ijcce.ac.irscirp.org Studies on various adsorbents confirm that the maximum adsorption of Indigo (B80030) Carmine (B74029) typically occurs at an acidic pH. ijcce.ac.irscirp.org Conversely, in neutral to alkaline soils, Indigotine is expected to be more mobile and prone to leaching, potentially contaminating groundwater. mdpi.comchemsafetypro.com While specific soil adsorption coefficients (Koc) for Indigotine are not widely reported, its chemical nature suggests a considerable potential for mobility, a characteristic that is important when assessing its environmental risk. raco.catchemsafetypro.com

Ecotoxicity Studies on Non-Human Organisms Exposed to this compound

The potential for adverse effects on non-target organisms is a key component of Indigotine's environmental risk profile. Ecotoxicity has been evaluated across different trophic levels in both aquatic and terrestrial ecosystems.

Indigotine has demonstrated toxic effects on a range of aquatic organisms. Standard acute toxicity tests have been conducted to determine the concentrations that cause mortality or other adverse effects over a short period. For the crustacean Daphnia magna, a key species in aquatic food webs, the 48-hour median effective concentration (EC50) values reported are 90 mg/L and 2,384 mg/L in separate studies. waldeck-ms.decarlroth.com The 96-hour median lethal concentration (LC50) for the fish species Cyprinodon variegatus was found to be 130 mg/L. waldeck-ms.de Another study on silver barbs (Barbonymus gonionotus) found a 96-hour LC50 of 0.137 µg/mL (or 0.137 mg/L), indicating high toxicity to this species, and observed gill pathologies such as hyperplasia and fusion. nrct.go.th For primary producers, the 72-hour median effective concentration (ErC50) for the green algae Scenedesmus subspicatus was reported as 304 mg/L. waldeck-ms.de

Aquatic Ecotoxicity of Indigotine (Indigo Carmine)

| Organism Type | Species | Endpoint | Value | Exposure Time | Reference |

|---|---|---|---|---|---|

| Fish | Cyprinodon variegatus | LC50 | 130 mg/L | 96 h | waldeck-ms.de |

| Fish | Barbonymus gonionotus (Silver Barb) | LC50 | 0.137 µg/mL | 96 h | nrct.go.th |

| Crustacean | Daphnia magna | EC50 | 90 mg/L | 48 h | waldeck-ms.de |

| Crustacean | Aquatic Invertebrates | EC50 | 2,384 mg/L | 48 h | carlroth.com |

| Algae | Scenedesmus subspicatus | ErC50 | 304 mg/L | 72 h | waldeck-ms.de |

| Algae | Algae | ErC50 | 2,079 mg/L | 72 h | carlroth.com |

The impact of Indigotine on soil-dwelling organisms has also been investigated. Earthworms, as key ecosystem engineers, are common models for such studies. Research on Eisenia andrei showed mortality after 72 hours of exposure in a contact test, with a calculated LC50 of 75.79 mg/cm². nih.gov A chronic study with the same species resulted in a mortality rate of 14%. nih.gov Another study evaluated the toxicity of natural indigo on the potworm Enchytraeus crypticus, finding that it inhibited reproduction at concentrations of 5.06 and 7.59 g/kg in dry soil.

Terrestrial Ecotoxicity of Indigo Dyes

| Organism | Species | Dye Type | Endpoint | Finding | Reference |

|---|---|---|---|---|---|

| Earthworm | Eisenia andrei | Indigo Carmine | Acute Toxicity (Contact Test) | LC50 = 75.79 mg/cm² (72 h) | nih.gov |

| Earthworm | Eisenia andrei | Indigo Carmine | Chronic Toxicity | 14% mortality rate | nih.gov |

| Potworm | Enchytraeus crypticus | Natural Indigo | Reproduction Inhibition | Inhibited at 5.06 and 7.59 g/kg dry soil |

Microorganisms play a critical role in the fate of Indigotine in the environment, primarily through biodegradation. Studies have shown that Indigotine is not toxic to soil microorganisms at concentrations up to 1000 ppm and can serve as a substrate, leading to an increase in the respiration of the soil biota. scielo.br Various bacteria capable of degrading Indigotine have been isolated from contaminated soil. core.ac.ukgoogle.com

The biodegradation of Indigotine often involves enzymatic action. Several bacterial species, including Paenibacillus larvae and Bacillus safensis, have been shown to decolorize and degrade the dye, with spore laccase being a key enzyme in the process. researchgate.netnih.govmdpi.com The degradation pathway has been investigated, identifying intermediate products such as isatin (B1672199) sulfonic acid and anthranilic acid. researchgate.netnih.gov This indicates that microbial communities can cleave the indigoid structure. core.ac.uk Furthermore, toxicity analyses of the resulting degradation products have shown them to be non-toxic or less hazardous than the parent dye molecule, suggesting that microbial degradation is an effective detoxification pathway. mdpi.com The presence of Indigotine can also induce the expression of specific degrading enzymes in microbial populations, indicating an adaptive response of microbial communities to the contaminant. google.com

Investigation of Bioaccumulation and Biomagnification Potential of this compound in Non-Human Food Chains

The potential for synthetic dyes to persist in the environment and enter the food chain is a significant ecotoxicological concern. nih.gov Bioaccumulation refers to the process where the concentration of a substance builds up in the tissues of a single organism because it is absorbed faster than it is lost. mit.edu This often occurs with persistent organic pollutants (POPs) that are lipid-soluble and accumulate in the fatty tissues of organisms. cimi.orgmontereybayaquarium.orgnih.gov Biomagnification, also known as bioamplification, is the subsequent increase in the concentration of these toxins at successively higher levels in a food chain. mit.educimi.org As predators consume prey, the accumulated toxins are transferred and become more concentrated at each trophic level. youtube.com

Synthetic dyes, due to their complex structures, can be resistant to natural degradation processes, leading to their persistence in aquatic environments. nih.govtandfonline.com This persistence raises concerns about their potential to be absorbed by organisms at the base of the food web, such as algae and phytoplankton, and subsequently move up the food chain. cimi.orgtandfonline.com The accumulation of non-biodegradable dyestuffs in the food chain can lead to biomagnification, posing a risk to organisms at higher trophic levels, including fish, birds, and mammals. tandfonline.com

However, a detailed review of available scientific literature indicates a notable lack of specific studies investigating the bioaccumulation and biomagnification potential of this compound (also known as Indigo Carmine or Acid Blue 74) within defined non-human food chains. While the general principles of how persistent chemical compounds can accumulate are well-established, and the potential for dyes to enter the food web is recognized, specific research quantifying the bioconcentration factor (BCF), bioaccumulation factor (BAF), or biomagnification of this compound in various species is not prominently documented in the search results. nih.govaucklandcity.govt.nz Ecotoxicological studies on Indigo Carmine have been performed on organisms like earthworms (Eisenia andrei) and zebrafish (Danio rerio), but these primarily focus on mortality, reproduction, and cellular-level toxicity rather than its transfer across trophic levels. researchgate.netresearchgate.net Therefore, while the chemical properties of this compound suggest a potential for environmental persistence, dedicated research into its behavior within food webs is required to fully assess its risk.

Remediation Strategies for this compound Environmental Contamination

The presence of this compound in industrial wastewater necessitates effective remediation strategies to mitigate its environmental impact. Research has focused on physical, chemical, and biological methods to remove or degrade the dye from aqueous matrices.

Adsorption Technologies for this compound Removal from Aqueous Matrices

Adsorption is a widely studied and effective technology for removing dyes from wastewater due to its high efficiency, design flexibility, and the potential for using low-cost adsorbents. nih.govresearchgate.net The process involves the adhesion of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). Various materials have been investigated for their capacity to adsorb this compound.

Low-cost adsorbents derived from agricultural and industrial waste have shown significant promise. researchgate.net Materials such as bottom ash (a power plant waste) and de-oiled soya (an agricultural waste) have demonstrated good efficiency for adsorbing Indigo Carmine. researchgate.net Similarly, porous adsorbents derived from Banaba peels and acid-treated epicarp of Raphia hookeri fruits have been developed and tested, showing high surface areas and effective dye uptake. nih.govwu.ac.th The adsorption process is influenced by several factors, including pH, initial dye concentration, adsorbent dosage, and temperature. researchgate.netnih.gov For instance, the maximum uptake of Indigo Carmine by treated Raphia hookeri fruit waste was observed at a pH of 5. nih.gov

Advanced materials like hydrogels have also been developed. A chitosan-based hydrogel with magnetic iron nanoparticles was shown to have high adsorption values for Indigo Carmine, with the process being spontaneous and endothermic. mdpi.com Natural materials like peat have also been explored as a low-cost bioadsorbent for this compound. arcjournals.org The effectiveness of these adsorbents is often evaluated using adsorption isotherm models, such as the Langmuir and Freundlich models, to describe the equilibrium characteristics of the process. researchgate.net

| Adsorbent Material | Source/Type | Key Findings/Efficiency | Reference |

|---|---|---|---|

| Treated Raphia hookeri Fruit Waste | Agricultural Waste | Maximum adsorption (qmax) of 20.41 mg/g. Adsorption was multilayered and chemical in nature. | nih.gov |

| Porous Activated Banaba Peels | Agricultural Waste | Maximum adsorption capacity of 56.18 mg/g at an optimum contact time of 60 minutes. | wu.ac.th |

| Chitosan-based Hydrogel | Polymer/Nanoparticle Composite | Functionalized hydrogel exhibited high dye adsorption values; the process was found to be endothermic and spontaneous. | mdpi.com |

| Bottom Ash & De-oiled Soya | Industrial & Agricultural Waste | Both materials showed good efficiency in batch and bulk removal tests. Adsorption followed Langmuir and Freundlich isotherms. | researchgate.net |

| Peat | Natural Bioadsorbent | Demonstrated potential as a low-cost adsorbent for 5,5'-disulfonic indigotin (B1671874) (Indigotine). | arcjournals.org |

Advanced Oxidation Processes (AOPs) for this compound Degradation in Water

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to degrade organic pollutants in water. ijcce.ac.ir These methods are characterized by the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), which can oxidize a wide range of complex organic compounds into simpler, less harmful substances. ijcce.ac.irmdpi.com

Several AOPs have proven effective for the degradation of this compound. The Fenton and photo-Fenton processes, which use iron (II) ions and hydrogen peroxide (H₂O₂), have been shown to achieve 100% removal efficiency. researchgate.netinformahealthcare.com The photo-Fenton process, which incorporates UV light, accelerates the reaction, reducing the time required for complete degradation from 20 minutes to 10 minutes under optimal conditions. researchgate.net Ozonation has also been shown to be highly effective, achieving 97% elimination of Indigo Carmine in 30 minutes. mdpi.com The efficiency of ozonation can be further enhanced by combining it with H₂O₂ or Fenton's reagent. mdpi.com

Photocatalysis , another prominent AOP, utilizes semiconductor materials like titanium dioxide (TiO₂) and zinc oxide (ZnO) that, when irradiated with UV or visible light, generate the reactive radicals necessary for degradation. capes.gov.brsemanticscholar.org Studies have demonstrated the complete degradation of Indigo Carmine using ZnO under visible light and 100% degradation after 180 minutes using calcined Zn-Al layered double hydroxides (LDH) supported on nanofibers. semanticscholar.orgdiva-portal.org The effectiveness of photocatalytic degradation is dependent on parameters such as catalyst loading, initial dye concentration, and pH. semanticscholar.orgsciensage.info

| AOP Method | Catalyst/Reagents | Key Findings/Efficiency | Reference |

|---|---|---|---|

| Fenton Process | Fe²⁺, H₂O₂ | 100% removal efficiency achieved in 20 minutes at optimal conditions ([dye] = 300 mg/L, pH 3). | researchgate.net |

| Photo-Fenton Process | Fe²⁺, H₂O₂, UV light | 100% removal efficiency achieved in 10 minutes, showing faster kinetics than the standard Fenton process. | researchgate.net |

| Ozonation | O₃ | 97% elimination of Indigo Carmine achieved in 30 minutes. | mdpi.com |

| Photocatalysis | ZnO | Total degradation of Indigo Carmine under visible light irradiation. The optimal catalyst load was 0.1 gm. | semanticscholar.org |

| Photocatalysis | TiO₂ impregnated on Activated Carbon | Effective degradation of Indigo Carmine, with the reaction being optimized for dye concentration and catalyst amount. | capes.gov.br |

| Photocatalysis | [Zn-Al] LDH on PAN nanofibres | 100% degradation after 180 minutes, comparable to commercial ZnO nanoparticles. | diva-portal.org |

Bioremediation Approaches for this compound Contaminants

Bioremediation utilizes biological systems, primarily microorganisms and their enzymes, to break down or transform environmental pollutants into less harmful substances. soeagra.com This approach is considered cost-effective and environmentally friendly for treating textile effluents containing dyes like this compound. soeagra.comresearchgate.net

A variety of microorganisms, including bacteria, fungi, and algae, have been shown to decolorize and degrade indigo dyes. soeagra.com For instance, research using a microbial inoculum isolated directly from textile wastewater demonstrated significant removal of Indigo dye. researchgate.netnih.gov In one study, combined bioaugmentation and biostimulation techniques achieved an average reduction in chemical oxygen demand (COD) of 88.9% and an indigo dye removal efficiency of up to 29.7% after 30 days. researchgate.netnih.gov Numerous bacterial strains, such as various Pseudomonas species, have been identified that can transform indole (B1671886) into indigo and are also involved in its degradation. frontiersin.orgresearchgate.net